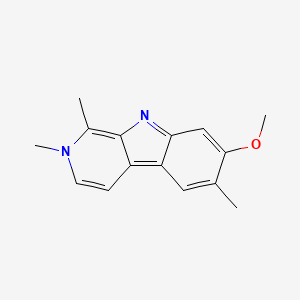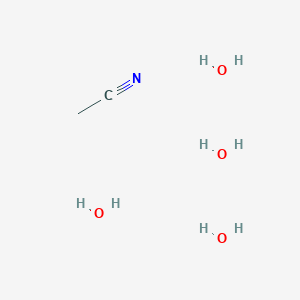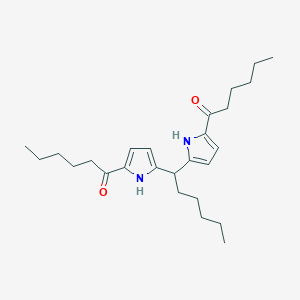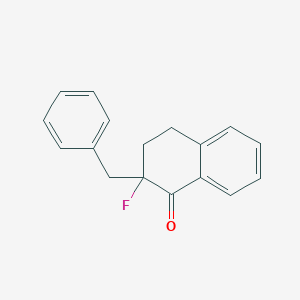![molecular formula C27H27ClNO4P B12565988 Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate CAS No. 143245-36-7](/img/structure/B12565988.png)
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate is a complex organic compound that features a phosphonium core with three 4-methylphenyl groups and a pyridin-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate typically involves the reaction of tris(4-methylphenyl)phosphine with pyridin-2-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting phosphonium salt is then treated with perchloric acid to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent safety measures due to the use of perchloric acid, which is highly reactive and potentially hazardous.
化学反応の分析
Types of Reactions
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The pyridin-2-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Phosphine oxides.
Reduction: Tris(4-methylphenyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving phosphonium-based drug delivery systems due to its ability to target mitochondria.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the compound’s entry into cells, where it can interact with mitochondrial membranes. This interaction can disrupt mitochondrial function, leading to changes in cellular energy metabolism and potentially inducing cell death in targeted cells.
類似化合物との比較
Similar Compounds
Tris(4-methylphenyl)phosphine: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.
Tris(pyridin-2-ylmethyl)phosphine: Contains three pyridin-2-ylmethyl groups, which can lead to different reactivity and binding properties.
Uniqueness
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate is unique due to its combination of 4-methylphenyl and pyridin-2-ylmethyl groups. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in both organic and inorganic chemistry.
特性
CAS番号 |
143245-36-7 |
|---|---|
分子式 |
C27H27ClNO4P |
分子量 |
495.9 g/mol |
IUPAC名 |
tris(4-methylphenyl)-(pyridin-2-ylmethyl)phosphanium;perchlorate |
InChI |
InChI=1S/C27H27NP.ClHO4/c1-21-7-13-25(14-8-21)29(20-24-6-4-5-19-28-24,26-15-9-22(2)10-16-26)27-17-11-23(3)12-18-27;2-1(3,4)5/h4-19H,20H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
OUSVVFWZQGZVHA-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


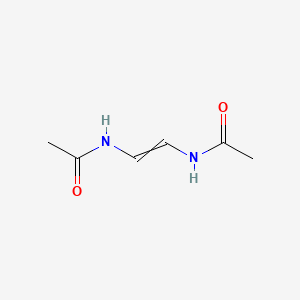
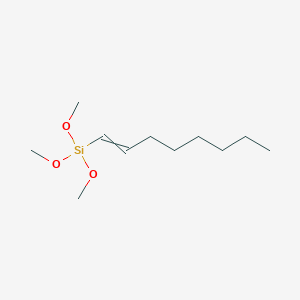
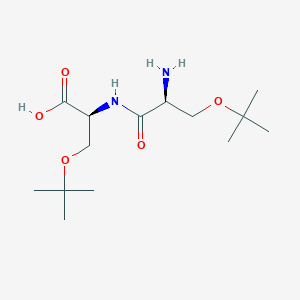

![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
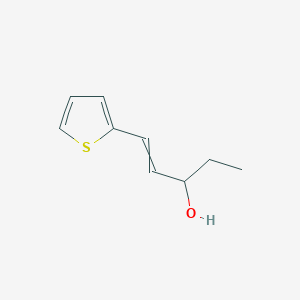
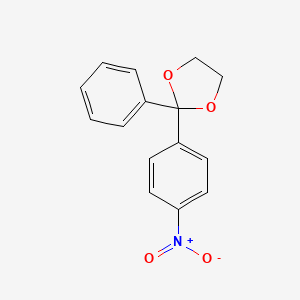
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
